1-(2-(1H-Indol-3-yl)vinyl)isoquinoline
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Overview
Description
NSC-77833: . This compound is characterized by the presence of an indole moiety linked to an isoquinoline structure via a vinyl group.
Preparation Methods
The synthesis of 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline involves several steps, typically starting with the preparation of the indole and isoquinoline precursors. The key synthetic route includes:
Preparation of Indole Precursor: The indole precursor can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of Isoquinoline Precursor: The isoquinoline precursor can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling Reaction: The final step involves the coupling of the indole and isoquinoline precursors via a vinyl linkage.
Chemical Reactions Analysis
1-(2-(1H-Indol-3-yl)vinyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and indole derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the vinyl group.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole moiety, using reagents such as halogens or nitro groups under acidic conditions.
Coupling Reactions: The vinyl group allows for further coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various functional groups.
Scientific Research Applications
1-(2-(1H-Indol-3-yl)vinyl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(1H-Indol-3-yl)vinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(2-(1H-Indol-3-yl)vinyl)isoquinoline can be compared with other similar compounds, such as:
1-(2-(1H-Indol-3-yl)ethyl)isoquinoline: This compound has a similar structure but with an ethyl linkage instead of a vinyl group, which may affect its reactivity and biological activity.
1-(2-(1H-Indol-3-yl)propyl)isoquinoline:
1-(2-(1H-Indol-3-yl)butyl)isoquinoline: This compound has a butyl linkage, offering different steric and electronic effects compared to the vinyl-linked compound.
The uniqueness of this compound lies in its vinyl linkage, which provides distinct reactivity and potential for further functionalization.
Properties
CAS No. |
1586-48-7 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
InChI Key |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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